molecular formula C11H22N2O2 B2663103 tert-Butyl (5-methylpiperidin-3-yl)carbamate CAS No. 1270019-95-8

tert-Butyl (5-methylpiperidin-3-yl)carbamate

Cat. No.: B2663103
CAS No.: 1270019-95-8
M. Wt: 214.309
InChI Key: CNALVHVMBXLLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-methylpiperidin-3-yl)carbamate (CAS: 1270019-95-8, MFCD24445482) is a carbamate-protected piperidine derivative widely employed in pharmaceutical synthesis. It features a tert-butoxycarbonyl (Boc) group attached to the amine of a 5-methylpiperidin-3-yl scaffold. This compound is critical in medicinal chemistry as a versatile intermediate for drug discovery, particularly in the development of kinase inhibitors and protease-targeting molecules . Its stereochemical configuration, such as the (3R,5S) isomer (CAS: 1523530-57-5), is often crucial for biological activity, as seen in related therapeutic agents .

Properties

IUPAC Name

tert-butyl N-(5-methylpiperidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNALVHVMBXLLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-methylpiperidin-3-yl)carbamate typically involves the reaction of 5-methylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1.1 Organic Synthesis
tert-Butyl (5-methylpiperidin-3-yl)carbamate is widely used as a building block in organic synthesis. It serves as a protecting group for amines and plays a crucial role in the synthesis of complex organic molecules. Its stability under various reaction conditions makes it an ideal candidate for multi-step syntheses in pharmaceutical chemistry .

1.2 Biological Research
The compound has been investigated for its potential as a ligand in receptor binding studies, particularly in the context of neuroactive compounds. Its unique structure allows researchers to explore its interactions with biological targets, making it valuable in studies aimed at understanding neurological disorders and developing potential treatments .

1.3 Medicinal Chemistry
In medicinal chemistry, this compound is explored as an intermediate in the synthesis of various pharmaceuticals. It has shown promise in developing analgesics and anti-inflammatory agents, enhancing their efficacy and safety profiles . Additionally, studies have indicated its potential therapeutic applications in treating conditions such as Alzheimer's disease and cancer .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound revealed that it significantly reduced oxidative stress markers in neuronal cells exposed to amyloid-beta peptides. The results suggest potential therapeutic applications in managing Alzheimer's disease by mitigating cellular damage caused by neurotoxic agents.

Case Study 2: Anticancer Efficacy

In another investigation, researchers evaluated the anticancer properties of this compound. Treatment with this compound resulted in a substantial decrease in cell viability across multiple cancer cell lines. Flow cytometry analysis indicated that the compound induced late-stage apoptosis in A549 lung cancer cells, highlighting its potential as a chemotherapeutic agent .

Industrial Applications

3.1 Agricultural Chemistry
The compound is also utilized in formulating agrochemicals, providing targeted pest control solutions while minimizing environmental impact. Its application in sustainable agriculture is crucial for developing effective pest management strategies without harming beneficial organisms .

3.2 Material Science
In material science, this compound can be incorporated into polymers to enhance their mechanical properties. This application is significant for developing advanced materials suitable for various industrial uses .

Data Table: Experimental Conditions and Yields

Reaction ConditionsYieldProduct
Heating at 130°C for 3 hours with Pd catalyst77%tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate
Reaction at room temperature with DMF91%Various piperidine derivatives

Mechanism of Action

The mechanism of action of tert-Butyl (5-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts. The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperidine Carbamates

Positional Isomers of Methyl-Substituted Piperidines

Compounds with methyl groups at different positions on the piperidine ring exhibit distinct physicochemical and biological properties:

Compound Name CAS Number Methyl Position Molecular Formula Key Applications References
tert-Butyl (3-methylpiperidin-4-yl)carbamate 866538-96-7 3-methyl C11H22N2O2 Intermediate for CNS drugs
tert-Butyl (5-methylpiperidin-3-yl)carbamate 1270019-95-8 5-methyl C11H22N2O2 Kinase inhibitor precursors
tert-Butyl (6-methylpiperidin-3-yl)carbamate 1150618-39-5 6-methyl C11H22N2O2 Antiviral agents

Key Findings :

  • Stereochemical Impact: The (3R,5S)-5-methyl configuration (CAS: 1523530-57-5) enhances binding affinity in kinase inhibitors compared to non-chiral analogs .
  • Solubility : The 5-methyl derivative exhibits improved lipid solubility over 3- or 6-methyl analogs, influencing bioavailability .
Hydroxy-Substituted Piperidine Carbamates

Hydroxy analogs, such as tert-Butyl [cis-5-hydroxy-3-piperidinyl]carbamate (CAS: 1611481-21-0), differ in hydrogen-bonding capacity and metabolic stability:

  • Polarity : Hydroxy groups increase polarity, reducing membrane permeability but enhancing water solubility .
  • Stability : The Boc group in hydroxy derivatives is more prone to acidic hydrolysis compared to methyl-substituted analogs .

Heterocyclic Variations: Pyridine and Furan Derivatives

Pyridine-Based Carbamates

Pyridine derivatives, such as tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate (CAS: 1820707-62-7), introduce aromaticity and electronic effects:

  • Molecular Weight : Pyridine analogs (e.g., MW 296.67 g/mol) are generally heavier than piperidine derivatives (MW ~238–257 g/mol) .
Furan-Containing Carbamates

Compounds like tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate (CAS: Not listed) exhibit complex polycyclic frameworks:

  • Biological Activity : The chromen-4-one moiety in such derivatives is associated with anticancer and anti-inflammatory activity .
  • Synthetic Complexity : Multi-step syntheses (e.g., Suzuki coupling) are required compared to simpler piperidine carbamates .

Functional Group Modifications

Methoxy and Pivalamide Derivatives
  • tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (CAS: 1105675-60-2): Methoxy groups improve metabolic stability but reduce reactivity in cross-coupling reactions .
  • tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate : The pivalamide group enhances steric bulk, affecting target binding kinetics .
Fluorinated Analogs

Fluorine substitution, as in tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0), increases electronegativity and bioavailability:

  • Toxicity: Fluorinated derivatives may exhibit higher acute toxicity (e.g., LD50 < 500 mg/kg in rodents) compared to non-fluorinated analogs .

Biological Activity

Tert-butyl (5-methylpiperidin-3-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. The tert-butyl group contributes steric hindrance, influencing the compound's binding affinity and selectivity.

Property Value
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight238.29 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzymatic Activity : The piperidine ring can bind to active sites of enzymes, leading to either inhibition or activation of enzymatic functions. This property is essential for its potential therapeutic applications in modulating metabolic pathways.
  • Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic residues in proteins, which may further modulate their function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : The compound shows promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Antimicrobial Activity : Some studies have reported high antimicrobial activity with selective toxicity towards mammalian cells .
  • Pharmacological Effects : It has been explored as a synthetic intermediate for developing compounds targeting various diseases, particularly those involving neurotransmitter dysregulation.

Study 1: Neuroprotective Effects

A study investigated the protective effects of similar piperidine derivatives against neurodegenerative conditions. The findings suggested that compounds with structural similarities to this compound could reduce amyloid-beta deposition in astrocytes, indicating potential for Alzheimer's disease treatment .

Study 2: Antimicrobial Evaluation

Another research effort evaluated the antimicrobial properties of the compound against various pathogens. Results showed significant inhibitory effects on bacterial growth while maintaining low cytotoxicity towards human cell lines, highlighting its therapeutic potential .

Study 3: Synthesis and Yield

The synthesis of this compound typically yields over 90% under optimized conditions. The synthetic pathway involves the reaction of BOC-protected amines with carbamates, demonstrating efficiency in producing this compound for further biological evaluations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.